molecular formula C18H11ClFN5O2 B2881013 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-79-7

2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2881013
CAS No.: 898441-79-7
M. Wt: 383.77
InChI Key: YXKVKALASANQTN-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide features a purine scaffold substituted at positions 2 and 9 with halogenated aryl groups. The 2-position is occupied by a 3-chlorophenyl group (meta-chloro substitution), while the 9-position contains a 2-fluorophenyl group (ortho-fluoro substitution). This structural configuration suggests a balance between lipophilicity (from halogens) and polar interactions (from carboxamide), which may influence bioavailability and target binding .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKVKALASANQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a complex structure that includes:

  • A purine core with an oxo group at the 8-position.
  • A carboxamide functional group at the 6-position.
  • Substituents including 3-chlorophenyl and 2-fluorophenyl groups.

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation
  • Cyclization
  • Amide formation

Common reagents used in these reactions include strong bases and acids to facilitate the formation of the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, which may include:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, similar to other purine derivatives .
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, although specific mechanisms remain under study.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, which is a common feature of many purine derivatives .

The exact mechanism of action is not fully elucidated but is believed to involve:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Interference with cellular signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the biological activity influenced by different substituents:

Compound NameStructural FeaturesUnique Properties
9-(2-chlorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideChlorophenyl instead of fluorophenylMay exhibit different binding affinities due to chlorine's electronic properties
9-(4-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideDifferent position of fluorine substitutionPotentially alters biological activity compared to the 2-fluoro variant
9-(3-methylphenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro -7H-purine -6-carboxamideMethyl substitution on phenyl ringChanges lipophilicity and metabolic stability

The presence of fluorine in the 2-position enhances metabolic stability and binding affinity compared to similar compounds, making it particularly interesting for further medicinal chemistry research.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anticancer Study : In vitro studies demonstrated significant inhibition of cell growth in human cancer cell lines (e.g., HeLa and A431), suggesting potential as a therapeutic agent .
  • Antimicrobial Evaluation : Testing against various bacterial strains indicated promising antimicrobial activity, warranting further investigation into its clinical applications.
  • Mechanistic Studies : Research focusing on enzyme inhibition revealed that the compound could significantly affect key metabolic pathways involved in cancer proliferation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name (Positions) 2-Substituent 9-Substituent Molecular Weight Key Features Evidence Source
Target Compound 3-Chlorophenyl 2-Fluorophenyl - Halogenated aryl (Cl meta, F ortho) -
2-(2,4-Dichlorophenyl)-9-(4-fluorophenyl)-... 2,4-Dichlorophenyl 4-Fluorophenyl - Increased Cl substitution (electron-withdrawing); F at para
9-(3-Chlorophenyl)-2-(4-methoxyphenyl)-... 4-Methoxyphenyl 3-Chlorophenyl - Methoxy (electron-donating) vs. Cl (electron-withdrawing)
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-... 4-Fluorophenyl 2-Ethoxyphenyl 393.37 Ethoxy (bulkier, lipophilic); F at para
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-... 2,4-Dimethoxyphenyl 2-Fluorophenyl - Methoxy (ortho/para) enhances solubility; same 9-substituent as target

Key Observations

Electron Effects: The target compound’s 3-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (moderately electron-withdrawing) contrast with analogs like , which uses a 4-methoxyphenyl (electron-donating) group. Methoxy substituents may reduce membrane permeability but improve solubility .

Steric and Solubility Considerations :

  • The 2-ethoxyphenyl group in introduces steric bulk, which could slow metabolism (longer half-life) but reduce target affinity.
  • The 2,4-dimethoxyphenyl analog shares the 9-substituent with the target but replaces halogens with methoxy groups, likely improving aqueous solubility.

Molecular Weight Trends :

  • The ethoxy-substituted compound has a molecular weight of 393.37 g/mol , typical for purine derivatives. The target compound’s molecular weight is expected to be similar, given structural parallels.

Hypothetical Pharmacological Implications

While specific activity data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound : The combination of meta-Cl and ortho-F may optimize interactions with enzymes or receptors requiring both hydrophobic and polar contacts.
  • Analog : Increased chlorine content could enhance potency but reduce solubility, limiting bioavailability.
  • Analog : Dimethoxy groups may improve solubility but reduce affinity for hydrophobic binding sites.

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